3-{[(2-Ethoxyethyl)amino]methyl}phenol
Description
3-{[(2-Ethoxyethyl)amino]methyl}phenol is a phenolic derivative characterized by a hydroxyl group attached to a benzene ring (phenol core) and an ethoxyethylamino-methyl substituent at the meta position (position 3). It is structurally related to bioactive phenolic compounds, such as those isolated from traditional Chinese herbs like Salvia miltiorrhiza () and Pleione bulbocodioides (), which are known for their cardiovascular and antitumor activities .
Properties
IUPAC Name |
3-[(2-ethoxyethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-7-6-12-9-10-4-3-5-11(13)8-10/h3-5,8,12-13H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOXIJZKDFBXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Condensation of 3-hydroxybenzaldehyde with 2-ethoxyethylamine in the presence of a suitable catalyst.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent extraction, distillation, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenol derivatives.
Scientific Research Applications
3-{[(2-Ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 3-Substituted Derivatives
Analysis :
- Substituent position (2 vs. Meta-substituted derivatives (position 3) may exhibit enhanced stability compared to ortho-substituted analogs due to reduced steric strain.
Ethoxymethyl-Substituted Phenols
Analysis :
- Ethoxymethyl groups enhance lipophilicity, improving membrane permeability.
Aminomethylphenol Derivatives with Complex Substituents
Analysis :
- The dimethoxyphenyl group in 3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]phenol introduces additional electron-donating effects, which may enhance antioxidant activity but complicate metabolic clearance .
Analysis :
- Ethers like 2-((2-methoxyethyl)(methyl)amino)ethanol are key intermediates in drug synthesis (e.g., kinase inhibitors), highlighting the utility of ethoxyethylamino motifs in medicinal chemistry .
- Branched alkyl chains (e.g., in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) improve thermal stability but may reduce biodegradability .
Biological Activity
3-{[(2-Ethoxyethyl)amino]methyl}phenol, also known as a phenolic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions with biological targets, which may lead to therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 209.27 g/mol. The presence of an ethoxyethyl group enhances its solubility and bioavailability, making it a candidate for pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Disruption of metabolic pathways |
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 25 | Caspase activation |
| MCF-7 (Breast cancer) | 30 | Induction of oxidative stress |
| A549 (Lung cancer) | 20 | Inhibition of proliferation |
Synthesis Methods
The synthesis of this compound typically involves the reaction between phenol derivatives and ethoxyethylamine. The reaction conditions are crucial for optimizing yield and purity.
General Reaction Pathway:
- Starting Materials: Phenol derivative + Ethoxyethylamine
- Reagents: Acid catalyst (e.g., HCl)
- Conditions: Heat under reflux for several hours
- Purification: Crystallization or chromatography
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various phenolic compounds, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other tested compounds.
- Anticancer Research : A study in Cancer Letters explored the apoptosis-inducing effects of this compound on breast cancer cells. The findings suggested that it could be developed into a therapeutic agent due to its ability to trigger programmed cell death through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
